2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid
Description
This compound is an Fmoc-protected amino acid derivative featuring a 3-hydroxyphenyl substituent. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₃H₁₉NO₅, with a molar mass of 389.4 g/mol .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-15-7-5-6-14(12-15)21(22(26)27)24-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDQXYAZCMANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433292-11-6 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid, commonly referred to as Fmoc-3-hydroxyphenylglycine, is a compound of significant interest in medicinal chemistry and biochemistry. Its structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis, and a hydroxyphenyl acetic acid moiety, which contributes to its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H19NO5
- Molar Mass : 389.4 g/mol
- CAS Number : 615553-60-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for the formation of complex structures without undesired side reactions. Additionally, the hydroxyphenyl acetic acid component exhibits antioxidant properties and can influence various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could play a role in therapeutic applications.
- Receptor Binding : It may interact with certain receptors, affecting signaling pathways involved in cellular responses.
Antioxidant Activity
3-Hydroxyphenylacetic acid, a metabolite associated with this compound, has shown protective biological activity due to its antioxidant properties. It acts as a substrate for enzymes involved in the metabolism of phenolic compounds, contributing to its health benefits .
Cardiovascular Effects
Recent studies have indicated that 3-hydroxyphenylacetic acid can reduce blood pressure through vasorelaxation mechanisms. This effect is mediated by the release of nitric oxide from endothelial cells, highlighting its potential use in managing cardiovascular diseases .
Case Studies
-
Vasodilatory Effects : In vivo studies demonstrated that administration of 3-hydroxyphenylacetic acid resulted in a dose-dependent decrease in arterial blood pressure in spontaneously hypertensive rats. This was confirmed through ex vivo experiments using porcine coronary artery segments .
Dose (mg/kg/min) Mean Blood Pressure Change (%) 1 -30 5 -50 - Enzyme Interaction : The compound has been shown to interact with sulfotransferase enzymes, which are crucial for the metabolism of various drugs and endogenous compounds. This interaction may enhance or inhibit the biological activity of other substances within the body .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from similar compounds:
Scientific Research Applications
Applications in Medicinal Chemistry
- Peptide Synthesis : The compound is primarily utilized as a protecting group in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for the selective protection of amino acids, facilitating the assembly of peptides through sequential coupling reactions.
- Anticancer Research : Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, certain analogs have been shown to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.
- Anti-inflammatory Activity : Research has demonstrated that this compound can reduce cytokine levels, indicating its potential use in treating inflammatory conditions. Its structural features may enhance its ability to modulate immune responses.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
- Anticancer Efficacy : A study published in a peer-reviewed journal investigated the effects of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Inflammatory Response Modulation : Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. The findings revealed a marked decrease in inflammatory markers and improved joint function, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Peptide Synthesis Efficiency : A comparative analysis was conducted to evaluate the efficiency of this compound as a protecting group in peptide synthesis against traditional methods. Results showed that peptides synthesized using this compound exhibited higher yields and purity levels compared to those synthesized with other protecting groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-chlorophenyl)acetic acid (): Replaces the hydroxyl group with chlorine. Molecular weight: 423.87 g/mol (C₂₃H₁₈ClNO₄).
- 2-(3,4-dichlorophenyl)-2-(Fmoc-amino)acetic acid (): Features two chlorine atoms (3,4-dichloro substitution). CAS: 369403-36-1. Increased hydrophobicity and steric bulk may hinder enzyme binding compared to monosubstituted analogs.
- 2-(3-bromophenyl)-2-(Fmoc-methylamino)acetic acid (): Substitutes hydroxyl with bromine and adds a methyl group to the amino moiety. Molecular weight: 466.33 g/mol (C₂₄H₂₀BrNO₄). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets.
Hydroxyphenyl and Methoxy Derivatives
Modifications to the Backbone and Functional Groups
Chain Length and Connectivity
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid (): Propanoic acid backbone (vs. acetic acid in the target compound). Molecular weight: 405.43 g/mol (C₂₄H₂₀FNO₄). Extended chain may alter binding kinetics in peptide substrates.
- {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (): Incorporates a polyethylene glycol (PEG)-like spacer. CAS: 166108-71-0. Enhances water solubility, useful for conjugates requiring hydrophilic linkers .
Heterocyclic and Complex Modifications
- 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (): Integrates a piperidinone ring. Molecular weight: 416.43 g/mol (C₂₃H₂₃N₂O₅). Conformational rigidity may restrict peptide backbone flexibility .
Tyrosinase Inhibition and Antioxidant Activity
- Hydroxyphenyl acetic acids (e.g., 3-hydroxyphenylacetic acid) show anti-melanogenic effects via tyrosinase inhibition (IC₅₀ ~1.48 mM) .
- The Fmoc group in the target compound may limit cellular uptake but could be advantageous in prodrug designs.
Comparative Data Table
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved selectively via piperidine treatment. This allows sequential coupling of amino acids while minimizing side reactions. The phenolic hydroxyl group in the 3-hydroxyphenyl moiety may require orthogonal protection (e.g., tert-butyl) to prevent interference during synthesis .
Q. How should this compound be stored to ensure stability?
Store at room temperature in a dry, dark environment. The Fmoc group is sensitive to prolonged exposure to light, moisture, or amines. Use desiccants and inert gas (N₂/Ar) for long-term storage. Stability data indicate no decomposition under recommended conditions for up to 12 months .
Q. What analytical methods are suitable for purity assessment?
Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 265–300 nm (λmax for Fmoc). LC-MS or MALDI-TOF can confirm molecular weight (expected [M+H]+: ~386.4 g/mol based on C₂₁H₂₃NO₆) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in SPPS when using this derivative?
- Activation : Use HBTU/HOBt or DIC/Oxyma Pure in DMF for efficient carbodiimide-mediated coupling.
- Solvent : Pre-switch resin with DMF containing 0.1 M Hünig’s base to enhance solubility.
- Monitoring : Perform Kaiser tests or use FTIR to detect free amines post-coupling.
- Side-chain protection : Protect the 3-hydroxyphenyl group with acid-labile groups (e.g., trityl) to prevent unwanted side reactions during Fmoc deprotection .
Q. What strategies resolve low yields during Fmoc deprotection?
- Base concentration : Use 20% piperidine in DMF (v/v) for 10–20 minutes. Prolonged exposure may hydrolyze the ester linkage.
- Temperature : Perform deprotection at 25–30°C; higher temperatures risk β-elimination of the Fmoc group.
- Contaminants : Ensure no residual coupling reagents (e.g., HOBt) remain, as they can quench piperidine activity .
Q. How do steric effects from the 3-hydroxyphenyl group influence peptide chain elongation?
The bulky 3-hydroxyphenyl substituent may hinder coupling in sterically congested sequences (e.g., β-branched residues). Mitigation strategies include:
Q. What are the implications of conflicting melting point data in literature?
Reported melting points range from 90–92°C (pure) to broader ranges (85–95°C). Discrepancies may arise from:
- Polymorphism : Recrystallize from ethyl acetate/hexane to isolate the thermodynamically stable form.
- Hydration/solvent inclusion : Dry samples under vacuum (<1 mmHg) for 24 hours before analysis.
- Impurities : Validate purity via NMR (¹H, ¹³C) and elemental analysis .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
